1-[(tert-butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, two fluorine atoms, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Substitution: The fluorine atoms and tert-butoxycarbonyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation or reduction can introduce new functional groups .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions . The compound’s molecular targets and pathways depend on its specific application, such as in the synthesis of peptides or pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxycarbonyl group and are used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected heteroarenes: These compounds are used in the synthesis of complex organic molecules and share similar protection and deprotection mechanisms.
Uniqueness
1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid is unique due to the presence of both fluorine atoms and the tert-butoxycarbonyl group, which provide distinct reactivity and stability characteristics. This combination makes it particularly useful in specific synthetic applications and research contexts .
Properties
CAS No. |
1334414-61-7 |
---|---|
Molecular Formula |
C12H19F2NO4 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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